molecular formula C12H11N5O2 B3019357 1-Methyl-4-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1354706-49-2

1-Methyl-4-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B3019357
CAS No.: 1354706-49-2
M. Wt: 257.253
InChI Key: ACWRUSOEOYIBKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H11N5O2 and its molecular weight is 257.253. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-Methyl-4-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Molecular Details

  • Molecular Formula : C₁₁H₁₃N₅O₂
  • Molecular Weight : 233.25 g/mol
  • IUPAC Name : this compound

This compound has been studied for its role as a TBK1 inhibitor , showing significant potential in modulating immune responses and inhibiting cancer cell proliferation. The compound exhibits a low IC50 value of 0.2 nM against TBK1, indicating potent inhibitory activity .

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine, including this compound, demonstrate antiproliferative effects across various cancer cell lines such as A172, U87MG, A375, and Panc0504. The mechanism involves the inhibition of TBK1 signaling pathways, which are crucial for tumor growth and survival .

Antitubercular Activity

Recent studies have highlighted the antitubercular properties of pyrazolo[3,4-b]pyridine derivatives. In vitro assays against Mycobacterium tuberculosis (H37Rv strain) showed promising results for compounds with similar structural features. The presence of specific substituents on the pyrazolo ring enhances biological activity against tuberculosis .

Structure-Activity Relationships (SAR)

The efficacy of this compound can be attributed to its structural components:

ComponentEffect on Activity
Methyl group at N(1)Enhances binding affinity
Carboxylic acid at C(3)Increases solubility and bioavailability
Pyrazole ring substitutionModulates selectivity towards TBK1

The modification of these components can lead to variations in biological activity and selectivity for different targets.

Study 1: TBK1 Inhibition

A study published in Nature Communications demonstrated that derivatives similar to this compound effectively inhibited TBK1 activity in cellular models. The researchers utilized mRNA detection techniques to confirm the downregulation of TBK1 downstream genes in THP-1 cells upon treatment with this class of compounds .

Study 2: Anticancer Efficacy

In another investigation focusing on glioblastoma cell lines, compounds with the pyrazolo[3,4-b]pyridine scaffold exhibited significant antiproliferative effects. The study reported an IC50 value of less than 10 µM across multiple tested cell lines, suggesting that further optimization could yield even more potent anticancer agents .

Properties

IUPAC Name

1-methyl-4-(2-methylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2/c1-16-8(4-6-14-16)7-3-5-13-11-9(7)10(12(18)19)15-17(11)2/h3-6H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWRUSOEOYIBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=C3C(=NN(C3=NC=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.